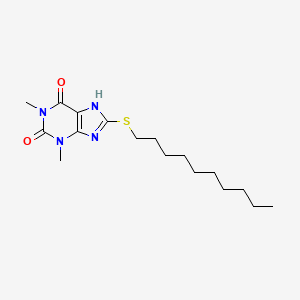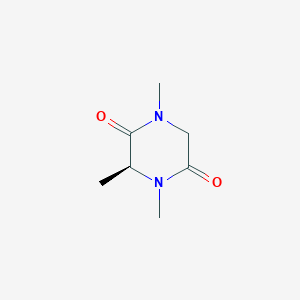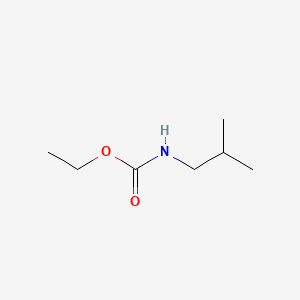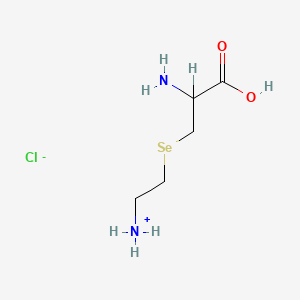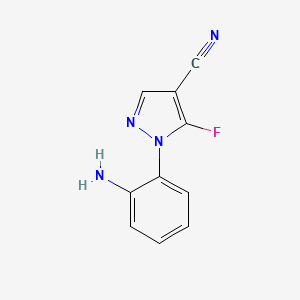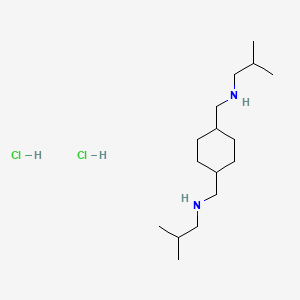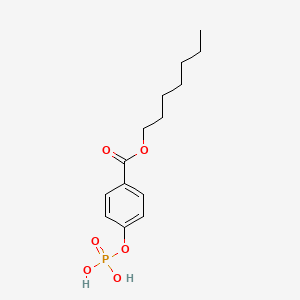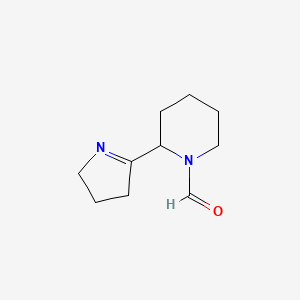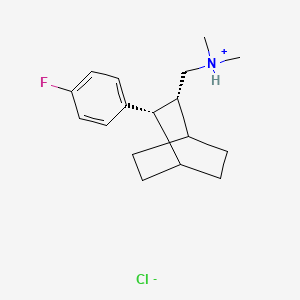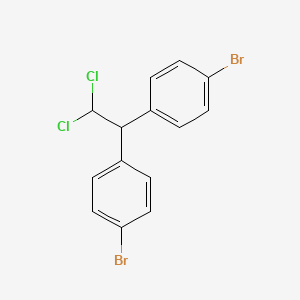
Benzene, 1,1'-(2,2-dichloroethylidene)bis(4-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is an organic compound with the molecular formula C14H12Cl2Br2. This compound is characterized by the presence of two benzene rings connected by a 2,2-dichloroethylidene bridge, with each benzene ring substituted by a bromine atom at the para position. It is a derivative of benzene and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) typically involves the reaction of 4-bromobenzene with 2,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the 2,2-dichloroethylidene bridge between the benzene rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichloroethylidene bridge to an ethylidene bridge.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethylidene-bridged derivatives.
Substitution: Various substituted benzene derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The dichloroethylidene bridge and bromine substituents play a crucial role in determining the compound’s reactivity and specificity towards different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-)
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-)
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-chloro-)
Uniqueness
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine substituents enhance the compound’s reactivity in electrophilic aromatic substitution reactions and influence its interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
5216-53-5 |
|---|---|
Formule moléculaire |
C14H10Br2Cl2 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethyl]benzene |
InChI |
InChI=1S/C14H10Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H |
Clé InChI |
MSDAPZFVDNVKJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)C(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


